N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide
Description
N-[(Thiophen-3-yl)methyl]cyclopropanecarboxamide is a cyclopropanecarboxamide derivative featuring a thiophene ring substituted at the 3-position, connected via a methylene linker to the cyclopropane carboxamide core. Its structural uniqueness lies in the combination of the strained cyclopropane ring and the thiophene heterocycle, which may influence both physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-9(8-1-2-8)10-5-7-3-4-12-6-7/h3-4,6,8H,1-2,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQLPZAMWAGPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with thiophen-3-ylmethanamine under amide bond-forming conditions. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), often in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of thiophene derivatives, including N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide, often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for bromination.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Cyclopropylamine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring’s electronic properties allow it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of target proteins .
Comparison with Similar Compounds
Structural Analogues and Key Variations
Cyclopropanecarboxamide derivatives exhibit diverse biological and chemical properties depending on substituents, aromatic systems, and side chains. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Selected Analogues
Impact of Substituents and Heterocycles
- Thiophene Positional Isomerism : The substitution position on the thiophene ring (3-yl vs. 2-yl) alters electronic distribution. For example, thiophen-3-yl derivatives may exhibit distinct binding affinities compared to 2-yl analogues due to differences in steric accessibility and π-π stacking interactions .
- Cyclopropane vs.
- Functional Group Modifications : The addition of electron-withdrawing groups (e.g., trifluoromethyl in ) enhances metabolic resistance, while hydrophilic groups (e.g., hydroxyethoxy in ) improve aqueous solubility.
Biological Activity
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide features a cyclopropane carboxamide moiety linked to a thiophene ring. This structural configuration is significant as thiophene derivatives are known for their diverse biological effects.
Target Interactions
Thiophene derivatives, including N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide, interact with various biological targets, such as enzymes and receptors. These interactions can lead to modulation of key biochemical pathways involved in disease processes.
Biochemical Pathways
The compound has been associated with several critical pathways, including:
- Anticancer Activity : Thiophene derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide has shown potential against various microbial strains.
Case Studies
- Anticancer Activity : A study demonstrated that thiophene derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC50 value of 70 nM against GSK-3β, highlighting its potential in targeting neurodegenerative diseases linked to cancer mechanisms .
- Anti-inflammatory Effects : In vitro studies indicated that compounds similar to N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide significantly reduced levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages .
- Antimicrobial Activity : Research indicates that thiophene-based compounds have broad-spectrum antimicrobial properties, making them candidates for further development as therapeutic agents against resistant strains .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide | Thiophene at position 2 | Anticancer, anti-inflammatory |
| 2-Oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide | Chromene derivative | Antimicrobial, anticancer |
| N-(pyridin-2-yl)cyclopropanecarboxamide | Pyridine instead of thiophene | Neuroprotective effects |
The variations in the thiophene position or substitution can significantly influence the biological activity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
